molecular formula C11H5Cl3O2 B11953208 6-Phenyl-3,4,5-trichloro-2H-pyran-2-one CAS No. 41533-03-3

6-Phenyl-3,4,5-trichloro-2H-pyran-2-one

Cat. No.: B11953208
CAS No.: 41533-03-3
M. Wt: 275.5 g/mol
InChI Key: UINGXNYKRUPFME-UHFFFAOYSA-N
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Description

6-Phenyl-3,4,5-trichloro-2H-pyran-2-one is a chemical compound with the molecular formula C11H5Cl3O2 and a molecular weight of 275.52 g/mol This compound is characterized by the presence of a phenyl group attached to a pyran ring, which is further substituted with three chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3,4,5-trichloro-2H-pyran-2-one typically involves the reaction of phenyl-substituted pyran derivatives with chlorinating agents. One common method includes the chlorination of 6-phenyl-2H-pyran-2-one using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3,4,5-trichloro-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

Scientific Research Applications

6-Phenyl-3,4,5-trichloro-2H-pyran-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenyl-3,4,5-trichloro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s chlorinated pyran ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction may lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-3,4,5-trichloro-2H-pyran-2-one is unique due to the combination of its phenyl and trichloro substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

41533-03-3

Molecular Formula

C11H5Cl3O2

Molecular Weight

275.5 g/mol

IUPAC Name

3,4,5-trichloro-6-phenylpyran-2-one

InChI

InChI=1S/C11H5Cl3O2/c12-7-8(13)10(16-11(15)9(7)14)6-4-2-1-3-5-6/h1-5H

InChI Key

UINGXNYKRUPFME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=O)O2)Cl)Cl)Cl

Origin of Product

United States

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